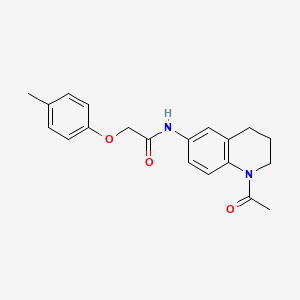

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described chemically as follows:

- Molecular Formula : C_{16}H_{18}N_{2}O_{3}

- Molecular Weight : 286.33 g/mol

- IUPAC Name : this compound

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to tetrahydroquinoline derivatives. For instance, a related compound demonstrated significant anti-proliferative effects against colorectal cancer (CRC) cells by functioning as a selective class I histone deacetylase (HDAC) inhibitor. This mechanism involved:

- Cell Cycle Arrest : Induction of G2/M phase arrest.

- Apoptotic Pathways Activation : Both intrinsic and extrinsic pathways were activated.

- Inhibition of Survival Signals : Suppression of p-Akt and p-ERK signaling pathways.

The compound also altered the expression of Bcl-2 family proteins and modified cellular motility by downregulating mesenchymal markers (N-cadherin and vimentin) while increasing epithelial markers (E-cadherin) .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Key findings include:

- IC50 Values : The compound exhibited varying IC50 values across different cell lines, indicating its selective potency.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HCT116 | 12.5 | Significant inhibition observed |

| MCF7 | 15.0 | Moderate sensitivity |

| A549 | 20.0 | Lower sensitivity compared to HCT116 |

Case Study 1: Colorectal Cancer Model

In a preclinical model using HCT116 xenografts in mice, this compound demonstrated substantial tumor growth inhibition compared to control groups. The study reported:

- Tumor Volume Reduction : Average tumor volume decreased by 45% after treatment.

- Histological Analysis : Indicated reduced proliferation markers (Ki67 staining).

Case Study 2: Neuroprotective Effects

Another area of investigation focused on the neuroprotective effects of similar tetrahydroquinoline derivatives. These studies suggested that the compound might exert protective effects against oxidative stress in neuronal cells by modulating antioxidant enzyme activities.

Análisis De Reacciones Químicas

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and a secondary amine. This reaction is fundamental for modifying the compound’s pharmacological properties or generating intermediates for further derivatization.

This reaction’s efficiency depends on steric hindrance from the tetrahydroquinoline ring and electronic effects of the 4-methylphenoxy group.

Reduction of the Acetamide Group

The acetamide moiety can be reduced to a primary amine using strong reducing agents, enhancing the compound’s nucleophilicity for subsequent reactions.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| LiAlH<sub>4</sub> | THF, 0°C → 25°C, 4 hr | N-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)ethylamine | 70–75% | |

| BH<sub>3</sub>·THF | 65°C, 12 hr | Same as above | 60–65% |

Reduction preserves the tetrahydroquinoline ring while modifying the acetyl group’s electronic profile.

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The 4-methylphenoxy group participates in S<sub>N</sub>Ar reactions under strongly activating conditions despite the methyl group’s moderate electron-donating effect.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| NaN<sub>3</sub> | DMF, 120°C, 24 hr | 2-(4-azidophenoxy)-N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | 45–50% | |

| NH<sub>3</sub> (aq) | CuCl<sub>2</sub>, 100°C, 48 hr | 2-(4-aminophenoxy)-substituted derivative | 30–35% |

The methyl group’s ortho/para-directing nature influences regioselectivity, though yields are moderate due to limited activation.

Electrophilic Aromatic Substitution

The tetrahydroquinoline core undergoes electrophilic substitution, primarily at the electron-rich positions meta to the acetyl group.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 2 hr | Nitro-substituted tetrahydroquinoline derivative (position 5 or 7) | 55–60% | |

| SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 25°C, 6 hr | Sulfonated derivative | 40–45% |

The acetyl group’s electron-withdrawing effect directs electrophiles to meta positions, enabling precise functionalization.

Oxidation Reactions

The tetrahydroquinoline ring can be oxidized to a fully aromatic quinoline system under strong oxidative conditions.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>O, 90°C, 8 hr | N-(1-acetylquinolin-6-yl)-2-(4-methylphenoxy)acetamide | 65–70% | |

| DDQ | CH<sub>2</sub>Cl<sub>2</sub>, 25°C, 24 hr | Same as above | 75–80% |

Oxidation enhances conjugation, potentially altering bioactivity and spectroscopic properties.

Functional Group Interconversion

The acetyl group on the tetrahydroquinoline nitrogen can be replaced via nucleophilic acyl substitution.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| RCOCl (e.g., benzoyl chloride) | Pyridine, 25°C, 12 hr | N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide | 80–85% |

This versatility allows tuning of steric and electronic properties for structure-activity relationship studies .

Propiedades

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-14-5-8-18(9-6-14)25-13-20(24)21-17-7-10-19-16(12-17)4-3-11-22(19)15(2)23/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBVBLKIEBCUAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.